molecular formula C12H17BrMgN2 B6333994 4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE CAS No. 1142224-82-5

4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE

Cat. No.: B6333994
CAS No.: 1142224-82-5
M. Wt: 293.49 g/mol
InChI Key: WYMRLTDIWZLTPV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE typically involves the reaction of 4-[(4-METHYLPIPERAZINO)METHYL]BROMOBENZENE with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include secondary and tertiary alcohols, substituted aromatic compounds, and complex organic molecules used in pharmaceuticals .

Scientific Research Applications

4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophiles .

Comparison with Similar Compounds

  • 4-[(4-Methylpiperazino)methyl]phenylmagnesium chloride
  • 4-[(4-Methylpiperazino)methyl]phenylmagnesium iodide

Comparison: While these compounds share similar structures and reactivity, 4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE is unique in its specific applications and reactivity profile. The bromide variant is often preferred for certain reactions due to its balance of reactivity and stability .

Properties

IUPAC Name

magnesium;1-methyl-4-(phenylmethyl)piperazine;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h3-6H,7-11H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMRLTDIWZLTPV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrMgN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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